

2-(4-Nonylphenoxy)acetic acid-d2 chemical properties

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Compound of Interest

Compound Name: 2-(4-Nonylphenoxy)acetic acid-d2

Cat. No.: B12402929

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An In-depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

This technical guide provides a comprehensive overview of the chemical properties, applications, and structural information for **2-(4-Nonylphenoxy)acetic acid-d2**, a deuterated analog of the environmental contaminant and industrial chemical, 4-nonylphenoxyacetic acid. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.

Chemical and Physical Properties

2-(4-Nonylphenoxy)acetic acid-d2 is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid.^[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development and analytical chemistry, primarily for use as tracers for quantification.^[1] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.^[1]

The physical and chemical properties of the deuterated compound and its non-deuterated parent are summarized below for comparison. The deuterium atoms in the "-d2" variant are located on the alpha-carbon of the acetic acid moiety.^[2]

Property	2-(4-Nonylphenoxy)acetic acid-d2	2-(4-Nonylphenoxy)acetic acid (Non-deuterated)
CAS Number	1219798-75-0[1][2]	3115-49-9[3][4][5]
Molecular Formula	C ₁₇ H ₂₄ D ₂ O ₃ [1]	C ₁₇ H ₂₆ O ₃ [3][4][6]
Molecular Weight	280.40 g/mol [1][2]	278.39 g/mol [3][4][7]
Accurate Mass	280.2007 Da[2]	278.1882 Da[3][8]
Physical Form	Solid Powder[1]	Liquid[9][10]
Melting Point	Not specified	<25 °C[9][10]
Boiling Point	Not specified	406.8 ± 20.0 °C at 760 mmHg[3][9][10]
Density	Not specified	1.0 ± 0.1 g/cm ³ [3][7]
Water Solubility	Not specified	0.04 mg/L[9]
pKa	Not specified	3.1 at 25 °C[9]
log Kow (Octanol-Water Partition Coefficient)	Not specified	5.8 (undissociated form), 3.6 (at pH 5)[9]
IUPAC Name	2,2-dideuterio-2-(4-nonylphenoxy)acetic acid[2]	2-(4-nonylphenoxy)acetic acid[5]

Structure and Visualization

The chemical structure of **2-(4-Nonylphenoxy)acetic acid-d2** is depicted below, highlighting the positions of the two deuterium atoms on the carboxylic acid chain.

Caption: Chemical structure of **2-(4-Nonylphenoxy)acetic acid-d2**.

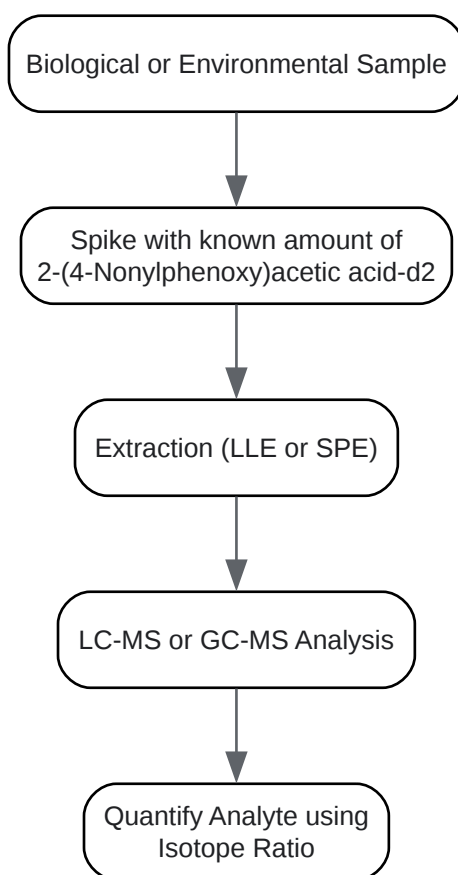
Experimental Protocols and Applications

3.1. Primary Application: Isotope Dilution Mass Spectrometry

2-(4-Nonylphenoxy)acetic acid-d2 is primarily utilized as an internal standard in analytical methods, particularly for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer.

General Experimental Workflow:

- **Sample Preparation:** A known quantity of **2-(4-Nonylphenoxy)acetic acid-d2** is spiked into an environmental or biological sample (e.g., water, soil, plasma) that is being tested for the presence of the non-deuterated 2-(4-nonylphenoxy)acetic acid.
- **Extraction:** The analyte of interest and the deuterated internal standard are co-extracted from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- **Analysis:** The extract is analyzed using a chromatographic method coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Quantification:** The ratio of the signal from the native analyte to the signal from the deuterated internal standard is measured. Since the internal standard was added in a known amount and experiences the same sample processing losses as the native analyte, this ratio allows for highly accurate and precise quantification of the target compound.



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Caption: General workflow for using a deuterated internal standard.

3.2. Synthesis Outline

While specific synthesis protocols for **2-(4-Nonylphenoxy)acetic acid-d2** are proprietary, phenoxyacetic acids are generally synthesized via the Williamson ether synthesis.

- Deprotonation: 4-Nonylphenol is treated with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide.
- Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking a deuterated haloacetic acid ester (e.g., ethyl bromoacetate-d2).
- Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final **2-(4-Nonylphenoxy)acetic acid-d2** product.

Safety and Handling

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9][11] It is also considered very toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling the deuterated analog.

Storage Recommendations:

- Powder: Store at -20°C for up to 3 years.[1]
- In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

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